tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate

Nucleophilic Substitution Leaving Group Reactivity

tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate (CAS 1594722-78-7) is a Boc-protected 4,4-disubstituted piperidine bearing both a bromomethyl electrophile and a tertiary hydroxyl group. With a molecular formula of C11H20BrNO3 and a molecular weight of 294.19 g·mol⁻¹, this compound serves as a versatile intermediate in pharmaceutical development, enabling orthogonal synthetic transformations through its three distinct functional handles.

Molecular Formula C11H20BrNO3
Molecular Weight 294.189
CAS No. 1594722-78-7
Cat. No. B2541706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate
CAS1594722-78-7
Molecular FormulaC11H20BrNO3
Molecular Weight294.189
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CBr)O
InChIInChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3
InChIKeyGSNRNFWKOUTUPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate (CAS 1594722-78-7): A Bifunctional Piperidine Building Block for Medicinal Chemistry


tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate (CAS 1594722-78-7) is a Boc-protected 4,4-disubstituted piperidine bearing both a bromomethyl electrophile and a tertiary hydroxyl group. With a molecular formula of C11H20BrNO3 and a molecular weight of 294.19 g·mol⁻¹, this compound serves as a versatile intermediate in pharmaceutical development, enabling orthogonal synthetic transformations through its three distinct functional handles . The combination of a quaternary carbon center, a leaving group (Br), and a hydrogen-bond donor/acceptor (OH) distinguishes it from simpler piperidine building blocks and makes it particularly valuable for constructing spirocyclic and 4,4-disubstituted piperidine scaffolds found in kinase inhibitors, GPCR ligands, and CNS-penetrant drug candidates [1].

Why tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate Cannot Be Simply Replaced by Generic Piperidine Analogs


Generic substitution of tert-butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate with structurally similar piperidine derivatives fails because the three functional groups—Boc-protected amine, bromomethyl, and tertiary hydroxyl—are not simultaneously present in any single commercial analog. Replacing this compound with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (lacking the 4-OH) eliminates the hydrogen-bond donor/acceptor capability and the ability to form ether, ester, or carbamate linkages at the quaternary center . Using the des-Boc analog (4-(bromomethyl)-4-hydroxypiperidine) removes orthogonal N-protection, leading to competitive side reactions at the secondary amine during alkylation or acylation steps [1]. Substituting the bromine with chlorine (tert-butyl 4-(chloromethyl)-4-hydroxypiperidine-1-carboxylate) reduces electrophilic reactivity, as bromide is a superior leaving group in SN2 displacements by a factor of ~50-fold in polar aprotic solvents [2]. These multi-dimensional functional requirements explain why procurement specifications for advanced medicinal chemistry programs cannot be met by simpler, single-feature analogs.

Quantitative Evidence Guide: tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate vs. Comparator Building Blocks


Bromine vs. Chlorine Leaving Group Ability: SN2 Reactivity Advantage of the Bromomethyl Substituent

The bromomethyl group in the target compound provides superior electrophilic reactivity compared to the chloromethyl analog. In prototypical SN2 reactions, bromide is a better leaving group than chloride by a factor of approximately 50 in polar aprotic solvents such as DMF or acetonitrile, owing to its lower bond dissociation energy (C–Br: 285 kJ·mol⁻¹ vs. C–Cl: 327 kJ·mol⁻¹) and greater polarizability [1]. This translates to faster alkylation rates and higher yields in nucleophilic displacement reactions with amines, thiols, and alkoxides under mild conditions. For medicinal chemistry library synthesis, this reactivity difference can determine whether a parallel synthesis sequence succeeds or fails at the alkylation step [2].

Nucleophilic Substitution Leaving Group Reactivity SN2

4-Hydroxy Group as a Hydrogen-Bond Donor/Acceptor: Impact on Aqueous Solubility and CNS Multiparameter Optimization (MPO) Scores

The presence of a tertiary hydroxyl group at the 4-position distinguishes the target compound from the des-hydroxy analog, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate. The hydroxyl contributes one hydrogen-bond donor (HBD) and one hydrogen-bond acceptor (HBA), which are key parameters in CNS multiparameter optimization (MPO) scoring. According to the CNS MPO algorithm, each HBD contributes 0–1 penalty points depending on the overall HBD count; a compound with 0 HBD (des-hydroxy) scores higher on lipophilicity but lower on the desirability scale for CNS penetration when balanced against solubility [1]. Experimental logD7.4 measurements for 4-hydroxypiperidines show a reduction of approximately 0.5–1.0 log units compared to the corresponding 4-unsubstituted piperidines, translating to a 3–10-fold increase in aqueous solubility at physiological pH [2].

Aqueous Solubility Hydrogen Bonding CNS MPO Drug-Likeness

Orthogonal Boc Protection Enables Selective N-Functionalization: Comparison with Unprotected 4-(Bromomethyl)-4-hydroxypiperidine

The Boc (tert-butoxycarbonyl) group on the target compound provides orthogonal N-protection that is stable under nucleophilic substitution, Mitsunobu, and oxidation conditions but is cleaved quantitatively under acidic conditions (TFA/CH2Cl2, 1:1 v/v, 25 °C, 1 h; or 4 M HCl/dioxane, 25 °C, 30 min) [1]. In contrast, the unprotected analog 4-(bromomethyl)-4-hydroxypiperidine would undergo competing N-alkylation during bromide displacement reactions, leading to complex product mixtures and reduced yields of the desired intermediate. Quantitative deprotection yields for Boc-piperidines typically exceed 95% under standard TFA conditions, whereas purification of N-alkylated byproducts from the des-Boc route can reduce overall yields by 20–40% [2].

Protecting Group Orthogonal Synthesis Boc Deprotection Solid-Phase Synthesis

Purity and QC Documentation: Bidepharm 95% Purity with Batch-Specific NMR, HPLC, and GC Data

The target compound supplied by Bidepharm (CAS 1594722-78-7) is offered at a standard purity of 95% with batch-specific quality control documentation including 1H NMR, HPLC, and GC analyses . This level of analytical characterization exceeds the typical documentation provided by many generic chemical suppliers for niche piperidine building blocks, where only melting point or TLC may be reported. For medicinal chemistry teams, batch-to-batch reproducibility in purity can vary by 2–5% among different vendors, which directly impacts the stoichiometric accuracy in parallel synthesis and the reliability of biological assay results [1].

Quality Control Purity NMR HPLC Procurement

Quaternary Carbon Center Enhances Metabolic Stability: Class-Level Comparison of 4,4-Disubstituted vs. 4-Monosubstituted Piperidines

The quaternary carbon at the 4-position of the target compound (bearing both CH2Br and OH) blocks a principal site of CYP450-mediated oxidative metabolism that is accessible in 4-monosubstituted piperidines. Piperidines with a 4-methylene group are susceptible to N-dealkylation and ring hydroxylation by CYP3A4 and CYP2D6. Introduction of a quaternary center eliminates the abstractable hydrogen at C4, reducing oxidative clearance. In class-level studies on 4,4-disubstituted piperidines, metabolic half-life in human liver microsomes increased by 2–5-fold compared to the 4-monosubstituted analogs [1]. While direct metabolic data for this specific compound are not publicly available, the structural feature of a fully substituted C4 carbon is a well-established strategy for improving metabolic stability in piperidine-based drug candidates [2].

Metabolic Stability Quaternary Center CYP450 Oxidative Metabolism

High-Value Application Scenarios for tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate Based on Quantitative Differentiation


Parallel Synthesis of 4,4-Disubstituted Piperidine Libraries for CNS Lead Optimization

The compound's orthogonal Boc protection and reactive bromomethyl group make it ideal for automated parallel synthesis of diverse 4,4-disubstituted piperidine libraries. The bromine's 50-fold reactivity advantage over chlorine [1] enables rapid, high-conversion alkylation with amine, thiol, and alkoxide nucleophiles under mild conditions, while the Boc group prevents competing N-functionalization. The tertiary hydroxyl can be subsequently derivatized via Mitsunobu, esterification, or oxidation, allowing three distinct diversity points from a single starting material. The 4-hydroxy group improves aqueous solubility by 3–10-fold relative to des-hydroxy analogs [2], which is critical for maintaining solubility in library compounds destined for CNS screening cascades.

Synthesis of Spirocyclic Piperidine Scaffolds via Intramolecular Cyclization

The geminal arrangement of bromomethyl and hydroxyl substituents on a quaternary carbon enables intramolecular cyclization to form spirocyclic ethers and lactones. The bromide serves as the electrophilic handle for initial C–N or C–O bond formation, while the hydroxyl can act as a nucleophile in a subsequent ring-closing step. This dual reactivity at a single quaternary center is not accessible with the des-hydroxy analog (tert-butyl 4-(bromomethyl)piperidine-1-carboxylate) or the des-Boc analog [3]. The resulting spirocyclic scaffolds are privileged structures in kinase inhibitor and GPCR modulator programs.

Late-Stage Functionalization in PROTAC and ADC Linker Chemistry

The combination of a primary alkyl bromide (for nucleophilic displacement) and a Boc-protected secondary amine (for acid-mediated deprotection and subsequent conjugation) makes this compound a valuable bifunctional linker precursor for PROTAC (Proteolysis-Targeting Chimera) and Antibody-Drug Conjugate (ADC) applications. The bromide can be displaced with thiol-containing E3 ligase ligands or payloads, while the deprotected piperidine nitrogen can be coupled to a targeting ligand [4]. The quaternary center at C4 provides a rigid linker geometry that influences ternary complex formation and degradation efficiency.

Metabolic Stability-Driven Fragment Growing for CYP450-Labile Hits

For fragment-based drug discovery hits that contain a metabolically labile piperidine ring, the target compound can be used to introduce a quaternary center at the 4-position, blocking CYP450-mediated oxidation [5]. The bromomethyl group allows direct coupling to fragment cores via nucleophilic displacement, while the hydroxyl can be retained or derivatized to modulate physicochemical properties. This strategy has been employed in CCR1 antagonist and H3 receptor antagonist programs where 4-hydroxypiperidine scaffolds demonstrated improved metabolic stability and in vivo efficacy.

Quote Request

Request a Quote for tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.